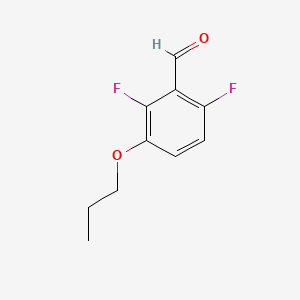

2,6-Difluoro-3-propoxybenzaldehyde

Description

Contextual Significance of Fluorinated Benzaldehydes in Contemporary Organic Synthesis

Fluorinated benzaldehydes are a class of aromatic aldehydes that have gained prominence as valuable precursors in the synthesis of a wide array of chemical products, including dyestuffs, flavorings, herbicides, and polymers. chemrxiv.org The strategic incorporation of fluorine atoms into an organic molecule can profoundly alter its physical, chemical, and biological properties. google.comepa.gov This is due to fluorine's unique characteristics, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond.

In medicinal chemistry, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity, thereby improving a drug candidate's pharmacokinetic profile. chemrxiv.orgchemrxiv.org Consequently, a significant percentage of new drugs approved by the Food and Drug Administration (FDA) contain fluorine. chemrxiv.org In materials science, fluorination is a key strategy for creating advanced polymers and liquid crystals with unique thermal stability, chemical resistance, and electronic properties. epa.gov The aldehyde group itself is a cornerstone of synthetic chemistry, providing a reactive handle for countless transformations, making fluorinated benzaldehydes particularly powerful and versatile intermediates.

Strategic Importance of 2,6-Difluoro-3-propoxybenzaldehyde as a Versatile Synthetic Synthon

This compound is a trifunctional synthon whose strategic importance lies in the specific arrangement of its functional groups. The aldehyde (-CHO) group is a versatile functional group that can undergo a wide range of chemical reactions. For example, it can be oxidized to a carboxylic acid, a transformation demonstrated in a patent for the closely related 2,3-difluoro-6-methoxybenzaldehyde (B67421), which was converted to 2,3-difluoro-6-methoxybenzoic acid using hydrogen peroxide. google.com

Furthermore, the aldehyde can participate in carbon-carbon bond-forming reactions. A notable example is the Knoevenagel condensation, which was used to react various ring-disubstituted benzaldehydes, including 2,6-difluorobenzaldehyde, with isobutyl cyanoacetate (B8463686) to synthesize novel phenylcyanoacrylates. chemrxiv.org These products were then used as monomers for copolymerization with styrene, demonstrating the utility of these aldehydes in creating new polymers. chemrxiv.org Other potential reactions for the aldehyde group include Wittig olefination, Grignard additions, and reductive amination to form new amines.

The 2,6-difluoro substitution pattern on the benzene (B151609) ring significantly influences the molecule's electronic properties and steric environment, while the 3-propoxy group adds a flexible, lipophilic chain. This specific combination makes this compound an attractive building block for creating highly tailored molecules, particularly in the synthesis of agrochemicals and pharmaceutical intermediates where such substituted aromatic rings are common motifs. google.com

Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for this compound appears to be centered on its availability as a commercial chemical building block for research and development rather than on extensive academic studies of the compound itself. chiralen.com It is listed in the catalogs of numerous chemical suppliers, indicating its utility in synthesis.

However, a significant knowledge gap exists in the peer-reviewed scientific literature regarding the specific applications and reaction scope of this particular molecule. While the synthetic utility of fluorinated benzaldehydes in general is well-established, there is a scarcity of published studies that specifically detail the use of this compound as a precursor to complex target molecules. The combined electronic and steric effects of the two ortho-fluorine atoms and the adjacent propoxy group on the reactivity of the aldehyde function have not been extensively documented. This lack of specific data means that chemists must often rely on analogies to similar structures, leaving a gap in the predictive understanding of its synthetic behavior.

Scope and Objectives of Academic Research on this compound

Future academic research on this compound would logically focus on bridging the aforementioned knowledge gaps. The primary objectives of such research would be to fully characterize its synthetic potential and explore its utility in creating novel, high-value compounds.

Key research objectives would include:

Exploring Synthetic Transformations: Systematically investigating a broad range of reactions involving the aldehyde group, such as asymmetric synthesis, multi-component reactions, and various cycloadditions, to establish a detailed reactivity profile.

Synthesis of Bioactive Molecules: Utilizing this compound as a key intermediate in the synthesis of new potential pharmaceutical agents or agrochemicals. This would involve incorporating the 2,6-difluoro-3-propoxybenzyl moiety into larger, more complex molecular frameworks to study its impact on biological activity.

Development of Novel Materials: Employing the molecule as a monomer or precursor in the synthesis of new fluorinated polymers, liquid crystals, or other functional materials. Research would aim to determine how this specific substitution pattern influences the resulting material's properties, such as thermal stability, optical clarity, or dielectric constant.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives from this compound to systematically probe how modifications to the structure affect its function, whether in a biological system or as a component of a material.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2484888-92-6 | chiralen.com |

| Molecular Formula | C₁₀H₁₀F₂O₂ | chiralen.com |

| Molecular Weight | 200.18 g/mol | chiralen.com |

| Purity | ≥97% - 98% | chiralen.com |

| MDL Number | MFCD32707322 | chiralen.com |

| Storage Temperature | 2-8°C | chiralen.com |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,3-difluoro-6-methoxybenzaldehyde |

| 2,3-difluoro-6-methoxybenzoic acid |

| 2,6-difluorobenzaldehyde |

| Isobutyl cyanoacetate |

| Styrene |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRSOMIRRZQVMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)F)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Difluoro 3 Propoxybenzaldehyde and Its Precursors

Retrosynthetic Analysis of 2,6-Difluoro-3-propoxybenzaldehyde

A logical retrosynthetic analysis of this compound reveals two primary disconnection points. The first disconnection is at the aldehyde functional group, which can be introduced through the formylation of a suitable precursor or the oxidation of a corresponding benzyl (B1604629) alcohol. The second key disconnection is the ether linkage of the propoxy group. This suggests that the propoxy moiety can be installed via nucleophilic substitution on a phenolic precursor.

This analysis leads to two main synthetic pathways. The first involves the initial synthesis of a 1,3-difluoro-2-propoxybenzene scaffold, followed by the introduction of the aldehyde group. The second, and often more practical approach, involves the synthesis of a difluorinated hydroxybenzaldehyde intermediate, which is then O-alkylated to afford the final product.

Direct Synthesis Routes to this compound

The direct synthesis of this compound can be envisioned through two primary strategies: the formylation of a pre-formed difluoropropoxybenzene scaffold or the conversion of a related benzyl derivative.

Formylation Reactions on Appropriately Substituted Difluoropropoxybenzene Scaffolds

The introduction of an aldehyde group onto an aromatic ring, known as formylation, can be achieved through various methods. For an electron-rich aromatic system like 1,3-difluoro-2-propoxybenzene, several classical formylation reactions could be considered, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.

The Vilsmeier-Haack reaction , which employs a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a powerful tool for formylating electron-rich arenes. nih.govwikipedia.orggoogle.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-donating propoxy group directs the formylation to the ortho and para positions. However, in the case of 1,3-difluoro-2-propoxybenzene, the position ortho to the propoxy group and meta to the fluorine atoms is sterically hindered, potentially favoring formylation at the less hindered C4 position.

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically on highly activated substrates like phenols. masterorganicchemistry.com Its applicability to an ether like 1,3-difluoro-2-propoxybenzene would likely be less efficient. Similarly, the Reimer-Tiemann reaction , which involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution, is not directly applicable to the ether but highlights a method for ortho-formylation of phenolic precursors. google.com

A more regioselective approach involves directed ortho-metalation. For instance, the formylation of 3,4-difluoroanisole (B48514) has been achieved by treatment with lithium diisopropylamide (LDA) followed by quenching with DMF, yielding 2,3-difluoro-6-methoxybenzaldehyde (B67421) in high yield. chemicalbook.com A similar strategy could be applied to 1,3-difluoro-2-propoxybenzene, where the propoxy group directs the lithiation to the C6 position, followed by formylation to yield the desired product.

Table 1: Comparison of Formylation Reactions

| Reaction | Reagents | Substrate Requirement | Regioselectivity |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes | Ortho/para to activating group |

| Duff Reaction | HMTA, acid | Highly activated arenes (phenols) | Ortho to activating group |

| Reimer-Tiemann | CHCl₃, base | Phenols | Ortho to hydroxyl group |

| Directed Metalation | Organolithium, DMF | Arene with directing group | Ortho to directing group |

Conversion from Related Fluorinated Benzyl Derivatives to the Aldehyde Functionality

An alternative route to this compound involves the oxidation of the corresponding benzyl alcohol, (2,6-difluoro-3-propoxyphenyl)methanol. This precursor could be synthesized from a suitable benzoic acid derivative via reduction. The oxidation of primary benzyl alcohols to benzaldehydes is a well-established transformation in organic synthesis. A variety of reagents can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups.

Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Dess-Martin periodinane are commonly used for this transformation. nih.gov More recently, catalytic methods employing transition metals like palladium have been developed for the selective oxidation of benzyl alcohols to benzaldehydes under milder, more environmentally friendly conditions. rsc.orgnih.govacs.org These catalytic systems often utilize molecular oxygen or hydrogen peroxide as the terminal oxidant. acs.orgcapes.gov.br

Synthesis of Key Intermediate Scaffolds for this compound

A more convergent and often preferred synthetic strategy involves the preparation of a key intermediate, 2,6-difluoro-3-hydroxybenzaldehyde (B130997), followed by the introduction of the propoxy group.

Preparation of 2,6-Difluoro-3-hydroxybenzaldehyde and its Derivatives

The synthesis of 2,6-difluoro-3-hydroxybenzaldehyde (CAS 152434-88-3) is a crucial step in this synthetic approach. youtube.comthermofisher.comchemdad.comsigmaaldrich.com While specific high-yield preparations are not widely detailed in readily available literature, its commercial availability suggests established synthetic protocols exist. One potential route could involve the formylation of 2,6-difluorophenol. sigmaaldrich.comsigmaaldrich.com Due to the directing effect of the hydroxyl group and the deactivating effect of the fluorine atoms, regioselective formylation at the C3 position would be challenging. Alternative multi-step syntheses starting from more elaborately substituted precursors might be employed.

Strategic Introduction of the Propoxy Moiety via Alkylation Reactions

With the key intermediate, 2,6-difluoro-3-hydroxybenzaldehyde, in hand, the final step is the introduction of the propoxy group. This is typically achieved through a Williamson ether synthesis. wikipedia.orgrsc.orgnih.govyoutube.combyjus.comchem-station.com This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide, in this case, a propyl halide such as 1-bromopropane (B46711) or 1-iodopropane.

Commonly used bases for this transformation include potassium carbonate, sodium hydride, or potassium hydroxide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The choice of base and solvent can influence the reaction rate and yield. Given the steric hindrance around the hydroxyl group from the two ortho fluorine atoms, slightly more forcing conditions may be required to achieve high conversion.

Table 2: Reagents for Williamson Ether Synthesis

| Alkylating Agent | Base | Solvent |

| 1-Bromopropane | K₂CO₃ | DMF |

| 1-Iodopropane | NaH | THF |

| Propyl tosylate | KOH | Acetonitrile |

This strategic introduction of the propoxy group in the final step of the synthesis is often advantageous as it avoids carrying the propoxy group through multiple preceding synthetic steps where it might interfere with certain reaction conditions.

Advanced Synthetic Strategies Applicable to Difluorobenzaldehyde Derivatives

The synthesis of specifically substituted difluorobenzaldehyde derivatives like this compound often requires multi-step sequences. The reactivity of the difluorinated aromatic ring is central to these strategies, allowing for the introduction and modification of functional groups through various advanced organic reactions.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings, such as those containing multiple fluorine atoms. wikipedia.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. The reaction proceeds via a two-step addition-elimination sequence through a stabilized Meisenheimer complex, although some SNAr reactions may proceed through a concerted mechanism. nih.gov The presence of electron-withdrawing groups, like the fluorine atoms and the aldehyde group in difluorobenzaldehyde systems, activates the ring for nucleophilic attack. wikipedia.org

A plausible SNAr strategy to introduce the propoxy group to a difluorinated precursor involves the reaction of a di-phenol with a fluorinated linker in the presence of a base like potassium carbonate. mdpi.com This approach leverages the acidity of the phenolic proton to generate a potent phenoxide nucleophile, which then attacks the electron-deficient C-F bond. For instance, the reaction of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol (B1676288) demonstrates a simple SNAr process where a phenoxide displaces a fluorine atom. walisongo.ac.idresearchgate.net

The regioselectivity of SNAr reactions can be challenging to control but can be influenced by the reaction medium. The use of deep eutectic solvents, for example, has shown promise in directing the outcome of nucleophilic substitutions on difluorobenzene systems. researchgate.net

| Reactants | Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde, 4-Methoxyphenol | Potassium Carbonate, DMSO, 140 °C | 4-(4-methoxyphenoxy)benzaldehyde | Demonstrates a straightforward SNAr reaction where a phenoxide displaces an activated fluorine atom. | walisongo.ac.id |

| 1-X-2,4-Difluorobenzenes, Morpholine | Deep Eutectic Solvents | Regioisomeric substitution products | The reaction medium can be used to control the regioselectivity of SNAr on difluorinated rings. | researchgate.net |

| Di-phenols, Fluorinated linkers (e.g., HFB, DFB) | Potassium Carbonate | Fluorinated organic polymers with ether linkages | Polycondensation via SNAr is an effective method for creating extended C-O-C bonds by displacing fluorine. | mdpi.com |

Organometallic Reagent-Based Methodologies (e.g., Grignard, Suzuki Coupling Precursors)

Organometallic reagents are indispensable for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.

Grignard Reagents: Grignard reagents (R-Mg-X) are highly reactive organomagnesium compounds used extensively for creating new C-C bonds. wikipedia.orgsigmaaldrich.com A key strategy for synthesizing substituted benzaldehydes involves the formylation of an aryl Grignard reagent. For difluorobenzaldehyde systems, this can be achieved through a Grignard exchange reaction. For example, 3,4-difluorobenzaldehyde (B20872) can be prepared from 3,4-difluorobromobenzene by first reacting it with a freshly prepared Grignard reagent like isopropylmagnesium chloride. google.compatsnap.comgoogle.com This "exchange" generates the more reactive 3,4-difluorophenylmagnesium bromide in situ, which is then trapped with an electrophile like N,N-dimethylformamide (DMF) to yield the aldehyde. This method avoids the harsh conditions and side reactions (like benzyne (B1209423) formation) that can occur when trying to form the Grignard reagent directly from the fluorinated aryl halide and magnesium metal. google.compatsnap.com This analogous methodology could be applied to a 1-bromo-2,6-difluoro-3-propoxybenzene precursor to synthesize the target molecule.

Suzuki Coupling: The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgyonedalabs.com This reaction is exceptionally versatile for creating aryl-aryl bonds. A potential Suzuki strategy for a precursor to this compound could involve coupling a difluoro-propoxy-substituted aryl halide with a boronic ester that carries a masked or protected aldehyde function. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. yonedalabs.comyoutube.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. organic-chemistry.orgharvard.edu

| Component | Examples | Role in Suzuki-Miyaura Coupling | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., P(t-Bu)₃, PCy₃, SPhos) | The active Pd(0) species that facilitates the catalytic cycle of oxidative addition and reductive elimination. | libretexts.orgorganic-chemistry.org |

| Electrophile | Aryl/vinyl halides (I, Br, Cl) or triflates (OTf) | The substrate into which the palladium catalyst inserts during oxidative addition. Reactivity is typically I > Br > OTf >> Cl. | yonedalabs.com |

| Nucleophile | Aryl/vinyl boronic acids (RB(OH)₂) or boronic esters (RB(OR)₂) | The organoboron reagent that transfers its organic group to the palladium center during transmetalation. | libretexts.org |

| Base | Carbonates (Na₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Fluorides (KF), Hydroxides (NaOH) | Activates the organoboron compound to facilitate transmetalation. | yonedalabs.comorganic-chemistry.org |

| Solvent | Dioxane, Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF), often with water | Solubilizes reactants and catalyst; can influence reaction rate and outcome. | yonedalabs.comharvard.edu |

Reductive Transformations and Condensation Reactions in Analogous Difluorobenzaldehyde Systems

The aldehyde functional group in difluorobenzaldehyde derivatives is a versatile handle for a wide range of chemical transformations.

Reductive Transformations: The aldehyde can be readily reduced to a primary alcohol. For example, β-fluorinated aldehydes, prepared via Wacker-type oxidation, can be nearly quantitatively reduced to the corresponding γ-fluorinated alcohols. nih.gov Conversely, related compounds like 2,3-difluoro-6-methoxybenzaldehyde can be oxidized to 2,3-difluoro-6-methoxybenzoic acid using reagents such as hydrogen peroxide under basic conditions. google.com These transformations highlight the ability to interconvert between oxidation states, which is crucial for synthetic planning.

Condensation Reactions: Aldehydes are classic electrophiles for condensation reactions. Fluorobenzaldehydes readily undergo condensation with primary amines to form Schiff bases. wikipedia.org Another synthetically important transformation is the Knoevenagel condensation, where a benzaldehyde (B42025) reacts with an active methylene (B1212753) compound. For instance, various difluoro- and chlorofluorobenzaldehydes have been condensed with isobutyl cyanoacetate (B8463686) in the presence of piperidine (B6355638) to form substituted isobutyl phenylcyanoacrylates. chemrxiv.org Furthermore, the aldehyde group itself can be constructed on a pre-functionalized ring via formylation of a lithiated intermediate with DMF, a process that is highly effective for preparing 2,6-dialkoxybenzaldehydes from 1,3-dialkoxybenzene precursors. semanticscholar.org

| Reaction Type | Aldehyde Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | 2,6-Difluorobenzaldehyde | Isobutyl cyanoacetate, Piperidine | Isobutyl 2-cyano-3-(2,6-difluorophenyl)acrylate | chemrxiv.org |

| Schiff Base Formation | Fluorobenzaldehyde isomers | Triazoles | Schiff base complexes | wikipedia.org |

| Formylation via Lithiation | 1,3-Dialkoxybenzenes (precursor) | n-BuLi, then DMF | 2,6-Dialkoxybenzaldehyde | semanticscholar.org |

Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are efficient, safe, and environmentally benign. In the context of synthesizing fluorinated compounds like this compound, there is a significant opportunity to apply these principles to mitigate the challenges associated with traditional fluorination methods. dovepress.com

Historically, the introduction of fluorine has involved hazardous reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF). dovepress.com Modern approaches seek to replace these with safer, more cost-effective, and atom-economical alternatives. Key areas of innovation include:

Safer Reagents: The use of potassium fluoride (KF) as a fluorine source is a greener alternative. eurekalert.orgsciencedaily.com Recent developments have shown that combining KF with easily handled reagents can efficiently produce complex molecules with only non-toxic salts as by-products. eurekalert.orgsciencedaily.com

Aqueous Media: Performing reactions in water instead of volatile organic solvents is a core principle of green chemistry. Micellar systems using surfactants have been developed for the direct fluorination of ketones in water. organic-chemistry.org

Chemoenzymatic Methods: Combining chemical and enzymatic steps can lead to highly efficient and selective syntheses under mild conditions. Chemoenzymatic cascades have been developed for the asymmetric synthesis of fluorinated amino acids from aldehyde starting materials, demonstrating a cost-effective and simplified route to valuable chiral molecules. acs.org

Energy Efficiency: Utilizing alternative energy sources like sunlight can reduce the energy footprint of chemical synthesis. Researchers have demonstrated that the oxidation of aldehydes to peracids or carboxylic acids can be achieved using only sunlight and oxygen at room temperature, eliminating the need for wasteful or hazardous additives. osaka-u.ac.jp

By integrating these green chemistry principles—such as using safer fluorinating agents, employing aqueous or reusable solvent systems like deep eutectic solvents researchgate.net, and leveraging biocatalysis or photocatalysis—the synthesis of this compound and its precursors can be made significantly more sustainable and environmentally friendly.

Chemical Reactivity and Functional Group Transformations of 2,6 Difluoro 3 Propoxybenzaldehyde

Transformations at the Aldehyde Moiety of 2,6-Difluoro-3-propoxybenzaldehyde

The aldehyde functional group is one of the most versatile in organic synthesis, readily undergoing a variety of transformations.

Controlled Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group (-CHO) is in a prime position for oxidation to a carboxylic acid (-COOH). This transformation is a fundamental process in organic chemistry. For this compound, this would yield 2,6-Difluoro-3-propoxybenzoic acid. Various reagents can achieve this, with the choice often depending on the desired yield, reaction conditions, and tolerance of other functional groups.

Common oxidizing agents suitable for this transformation include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidant that effectively converts aldehydes to carboxylic acids. The reaction is typically performed in a basic or neutral aqueous solution, followed by acidification.

Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid): A powerful oxidizing agent that readily converts primary alcohols and aldehydes to carboxylic acids.

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that is chemoselective for aldehydes, leaving other functional groups intact. This would be a suitable choice to avoid any potential side reactions on the aromatic ring or with the propoxy group.

Pinnick oxidation (NaClO₂ with a scavenger): This method is particularly mild and efficient for converting α,β-unsaturated and other sensitive aldehydes to carboxylic acids with high yields.

A plausible reaction scheme for the oxidation is presented below:

| Reactant | Reagent | Product |

| This compound | KMnO₄ or Jones Reagent | 2,6-Difluoro-3-propoxybenzoic acid |

Selective Reduction Pathways to Corresponding Alcohols and Amines

The aldehyde group can be selectively reduced to a primary alcohol or, through reductive amination, to an amine.

Reduction to Alcohol: The reduction of the aldehyde to a primary alcohol, (2,6-Difluoro-3-propoxyphenyl)methanol, is a common transformation. This is typically achieved with high selectivity using hydride reagents.

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is ideal for reducing aldehydes and ketones without affecting more robust functional groups like esters or the aromatic ring. It is often used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that also effectively reduces aldehydes. However, its high reactivity requires anhydrous conditions and careful handling.

Reductive Amination to Amines: If the desired product is an amine, a two-step, one-pot process called reductive amination can be employed. This involves the initial reaction of the aldehyde with an amine (like ammonia (B1221849) or a primary/secondary amine) to form an intermediate imine or enamine, which is then reduced in situ.

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): These are common reducing agents for this transformation as they are mild enough not to reduce the initial aldehyde but are effective at reducing the intermediate imine/enamine.

The table below summarizes these reductive pathways.

| Transformation | Reagent(s) | Product |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | (2,6-Difluoro-3-propoxyphenyl)methanol |

| Reductive Amination | R-NH₂, NaBH₃CN | N-alkyl-(2,6-Difluoro-3-propoxyphenyl)methanamine |

Advanced Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt, Schiff Base Formation)

The electrophilic carbon of the aldehyde group is highly susceptible to nucleophilic attack, making it an excellent substrate for various condensation reactions that form new carbon-carbon or carbon-nitrogen bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, such as malonic esters or cyanoacetates). The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. The product is an α,β-unsaturated compound, formed after a dehydration step.

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aldehyde (like this compound) and a ketone or another aldehyde that has an α-hydrogen. This reaction is a type of crossed aldol (B89426) condensation and is fundamental in synthesizing chalcones and other related compounds.

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. This reaction involves nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration. The formation of the C=N double bond is typically reversible and can be driven to completion by removing water.

| Condensation Reaction | Reactant Partner | Key Conditions |

| Knoevenagel Condensation | Active methylene compound (e.g., Diethyl malonate) | Basic catalyst (e.g., piperidine) |

| Claisen-Schmidt Condensation | Ketone with α-hydrogen (e.g., Acetone) | Base (e.g., NaOH) |

| Schiff Base Formation | Primary amine (e.g., Aniline) | Acid or base catalyst, water removal |

Nucleophilic Addition Reactions and Stereochemical Control

The aldehyde carbonyl can be attacked by a wide range of nucleophiles, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), to form secondary alcohols. Since this compound is prochiral, the addition of a nucleophile to the carbonyl group creates a new stereocenter. Achieving stereochemical control in such additions is a significant area of synthetic chemistry. This can often be accomplished by using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.

Reactivity of the Fluorinated Aromatic Ring in this compound

Directing Effects of Fluorine and Propoxy Substituents on Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The position of attack by an incoming electrophile is directed by the substituents already present on the ring. The reactivity of the ring in this compound is influenced by four groups: two fluorine atoms, one propoxy group, and the aldehyde group.

Fluorine Atoms (at C2 and C6): Halogens are an interesting case. They are deactivating due to their strong inductive electron-withdrawing effect, making the ring less reactive than benzene. However, they are ortho, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) when attack occurs at the ortho or para positions.

Propoxy Group (-OCH₂CH₂CH₃ at C3): Alkoxy groups like propoxy are strongly activating and ortho, para-directors. The oxygen atom strongly donates electron density into the ring via resonance, which outweighs its inductive withdrawal. This makes the positions ortho and para to it significantly more electron-rich and thus more susceptible to electrophilic attack.

Aldehyde Group (-CHO at C1): The aldehyde group is a deactivating group and a meta-director. It strongly withdraws electron density from the ring through both induction and resonance, making the ring less reactive, particularly at the ortho and para positions.

The propoxy group is the most powerful activating group present and will strongly direct incoming electrophiles to its ortho (C2 and C4) and para (C6) positions.

The C2 and C6 positions are already substituted with fluorine atoms.

This leaves the C4 position as the most likely site for electrophilic attack. It is ortho to the powerfully activating propoxy group and meta to the deactivating aldehyde group.

The C5 position is another possibility, being meta to the aldehyde group. However, the activating effect of the propoxy group at the adjacent C4 position makes C4 the more probable site of substitution.

Therefore, in an electrophilic aromatic substitution reaction, the incoming electrophile would be predominantly directed to the C4 position of the benzene ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Activated Aromatic Ring

The presence of two fluorine atoms ortho and para to the aldehyde group, coupled with a third electron-donating propoxy group, creates a unique electronic environment on the aromatic ring of this compound. This substitution pattern renders the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, in this case, a fluoride (B91410) ion.

The regioselectivity of such reactions is dictated by the combined electronic effects of the substituents. The aldehyde and fluorine atoms strongly activate the ring for nucleophilic attack, while the propoxy group, being an electron-donating group, can influence the precise position of substitution. While specific experimental data on SNAr reactions for this compound is not extensively documented in publicly available literature, the general principles of SNAr on similar polyfluoroaromatic compounds suggest that substitution would likely occur at the positions activated by the electron-withdrawing groups.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Potential Product(s) | Reaction Conditions (Hypothetical) |

| Ammonia (NH₃) | 2-Amino-6-fluoro-3-propoxybenzaldehyde or 4-Amino-2-fluoro-3-propoxybenzaldehyde | High pressure, elevated temperature, in a suitable solvent like DMSO or NMP. |

| Sodium Methoxide (NaOCH₃) | 2-Fluoro-6-methoxy-3-propoxybenzaldehyde or 2-Fluoro-4-methoxy-3-propoxybenzaldehyde | Anhydrous methanol, room temperature to reflux. |

| Alkylthiol (R-SH) | 2-Alkylthio-6-fluoro-3-propoxybenzaldehyde or 4-Alkylthio-2-fluoro-3-propoxybenzaldehyde | Aprotic polar solvent (e.g., DMF) with a mild base (e.g., K₂CO₃). |

Note: The information in this table is based on the general reactivity of analogous fluorinated aromatic compounds and is presented for illustrative purposes. Specific outcomes for this compound would require experimental verification.

Chemical Modifications Involving the Propoxy Group in this compound

Selective Ether Cleavage Reactions

The cleavage of the aryl-ether bond in the propoxy group can be achieved under specific reaction conditions to yield the corresponding phenol (B47542), 2,6-difluoro-3-hydroxybenzaldehyde (B130997). This transformation is valuable for unmasking a reactive hydroxyl group, which can then be used for further functionalization. Common reagents for ether cleavage include strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI), and Lewis acids such as boron tribromide (BBr₃).

The choice of reagent and reaction conditions is crucial for achieving selective cleavage without affecting other functional groups in the molecule, such as the aldehyde. For instance, BBr₃ is often effective at cleaving aryl ethers at low temperatures, which can help in preserving the aldehyde functionality.

Table 2: Potential Reagents for Selective Ether Cleavage of this compound

| Reagent | Product | Potential Conditions |

| Boron Tribromide (BBr₃) | 2,6-Difluoro-3-hydroxybenzaldehyde | Dichloromethane (DCM) as solvent, low temperature (e.g., -78 °C to 0 °C). |

| Hydrogen Bromide (HBr) | 2,6-Difluoro-3-hydroxybenzaldehyde | Acetic acid or aqueous solution, reflux temperature. |

| Pyridinium (B92312) Hydrochloride | 2,6-Difluoro-3-hydroxybenzaldehyde | Melt at high temperature (e.g., ~200 °C). |

Note: The feasibility and selectivity of these reactions for this compound need to be experimentally determined.

Influence of the Propoxy Group on Overall Molecular Reactivity and Conformation

The propoxy group exerts a significant influence on both the reactivity and the physical properties of the molecule. Electronically, the oxygen atom of the propoxy group donates electron density to the aromatic ring through resonance, which can partially offset the electron-withdrawing effects of the fluorine atoms and the aldehyde. This electronic contribution can modulate the reactivity of the ring in electrophilic aromatic substitution reactions, although such reactions are generally disfavored due to the presence of multiple deactivating groups.

Sterically, the flexible n-propyl chain can adopt various conformations, which can influence the molecule's crystal packing and solubility. The orientation of the propoxy group relative to the adjacent fluorine atom and the aldehyde group can also create specific steric environments that may direct the approach of reagents in certain reactions. The conformational flexibility of the propoxy group can be a key factor in designing selective transformations at other positions of the molecule.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Difluoro 3 Propoxybenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules, and it is particularly insightful for 2,6-difluoro-3-propoxybenzaldehyde due to the presence of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton and carbon signals of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between the protons of the propoxy group: the methylene (B1212753) protons adjacent to the oxygen would couple with the central methylene protons, which in turn would couple with the terminal methyl protons. On the aromatic ring, the two aromatic protons would show a correlation to each other.

HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). sdsu.edu This allows for the direct assignment of carbon signals based on the previously assigned proton signals. For instance, the proton signal of the aldehyde group would correlate with the carbonyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons (¹H-¹³C). sdsu.edu This is crucial for piecing together the entire molecular framework. Key HMBC correlations for this compound would include:

Correlations from the aldehyde proton to the C1, C2, and C6 carbons of the benzene (B151609) ring.

Correlations from the aromatic protons (H4 and H5) to neighboring and more distant carbons in the ring, as well as to the carbons of the propoxy group.

Correlations from the methylene protons of the propoxy group to the C3 carbon of the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| CHO | ~10.3 | ~188 | C1, C2, C6 |

| H4 | ~7.2 | - | C2, C3, C5, C6 |

| H5 | ~7.0 | - | C1, C3, C4, C6 |

| O-CH₂ | ~4.1 | ~72 | C3, -CH₂- |

| -CH₂- | ~1.9 | ~23 | O-CH₂, -CH₃ |

| -CH₃ | ~1.1 | ~10 | -CH₂- |

| C1 | - | ~115 | H5, CHO |

| C2 | - | ~158 (d, JCF) | H4, CHO |

| C3 | - | ~145 | H4, H5, O-CH₂ |

| C4 | - | ~125 | H5 |

| C5 | - | ~118 | H4 |

| C6 | - | ~156 (d, JCF) | H4, H5, CHO |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. 'd' denotes a doublet due to fluorine coupling.

The rotation around the C-N amide bond in some molecules can be slow on the NMR timescale, leading to the observation of distinct signals for different conformers. researchgate.net Dynamic NMR (DNMR) studies can be employed to determine the energy barriers for these rotational processes. mdpi.com For this compound, DNMR could potentially be used to study the rotational barrier around the C(aryl)-C(aldehyde) bond and the C(aryl)-O(propoxy) bond. By monitoring the coalescence of signals at different temperatures, the Gibbs free energy of activation (ΔG‡) for these rotations can be calculated. mdpi.com This provides valuable information about the conformational flexibility and the steric and electronic effects governing the molecule's preferred shape.

¹⁹F NMR is a powerful tool for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. d-nb.info In the ¹⁹F NMR spectrum of this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at the C2 and C6 positions. The chemical shifts of these signals provide information about the local electronic environment of each fluorine atom. rsc.org

Furthermore, coupling between the fluorine atoms (¹⁹F-¹⁹F coupling) and between the fluorine atoms and nearby protons (¹H-¹⁹F coupling) would be observed. These coupling constants are invaluable for confirming the relative positions of the substituents on the aromatic ring. For example, a four-bond coupling (⁴JHF) would be expected between the fluorine at C2 and the proton at H5, and a three-bond coupling (³JHF) between the fluorine at C6 and the proton at H5. Analysis of these coupling patterns provides definitive evidence for the substitution pattern.

Vibrational Spectroscopy (FTIR and Raman) for Comprehensive Functional Group Analysis and Conformational Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can serve as a conformational fingerprint.

FTIR Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands for the various functional groups. The most prominent bands would be:

A strong C=O stretching vibration for the aldehyde group, typically in the region of 1690-1715 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the propoxy group (around 2850-3100 cm⁻¹).

C-O stretching vibrations for the ether linkage (around 1200-1300 cm⁻¹).

C-F stretching vibrations, which are typically strong and appear in the 1000-1400 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra, providing a characteristic fingerprint of the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Complex Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule with high accuracy, which allows for the unambiguous determination of its elemental composition. nih.gov For this compound (C₁₀H₁₀F₂O₂), the calculated exact mass is 200.0649.

In addition to accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. This provides further structural confirmation. Common fragmentation patterns for this molecule would likely involve:

Loss of the propoxy group as a radical or a neutral molecule.

Loss of carbon monoxide (CO) from the aldehyde group.

Cleavage of the propyl chain.

Loss of a fluorine atom.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the data obtained from NMR spectroscopy.

X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions (if applicable)

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide a definitive three-dimensional structure of the molecule in the solid state. mdpi.com This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail.

Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice and provides insights into intermolecular interactions, such as hydrogen bonding (if applicable, though unlikely for this molecule to be a strong hydrogen bond donor), and other non-covalent interactions like π-π stacking or halogen bonding. This information is crucial for understanding the solid-state properties of the compound.

Computational Chemistry and Theoretical Studies on 2,6 Difluoro 3 Propoxybenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed picture of the electronic structure and geometry of molecules. For 2,6-difluoro-3-propoxybenzaldehyde, these methods are instrumental in understanding the interplay of its constituent atoms and functional groups.

Density Functional Theory (DFT) Investigations of Ground State Properties

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are widely used to determine the ground-state properties of molecules like this compound. These calculations focus on the electron density rather than the complex many-electron wavefunction, simplifying the problem while maintaining a high degree of accuracy.

The B3LYP hybrid functional, combined with a 6-311++G(d,p) basis set, is a commonly employed level of theory for optimizing the molecular structure and calculating the vibrational frequencies of substituted benzaldehydes. For the closely related compound, 2,6-difluorobenzaldehyde, DFT calculations have been performed to determine its optimized geometric parameters. These studies provide a reliable theoretical framework for understanding the bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.

Table 1: Representative Calculated Geometric Parameters for a Substituted Benzaldehyde (B42025) Analog

This table presents a selection of calculated geometric parameters for a related substituted benzaldehyde, illustrating the type of data obtained from DFT calculations. The actual values for this compound would require a specific computational study.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| Bond Length | C-F | 1.34 Å |

| Bond Angle | C-C-H (aldehyde) | 120.5° |

| Bond Angle | C-C-F | 119.8° |

Ab Initio Calculations for High-Accuracy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a pathway to highly accurate predictions of molecular properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be used to refine the understanding of the electronic structure and geometry of this compound. While computationally more demanding than DFT, ab initio calculations can provide benchmark data against which other methods can be compared. For analogous molecules, ab initio calculations have been used to investigate conformational preferences and vibrational spectra, demonstrating good agreement with experimental data.

Conformational Landscape Analysis and Potential Energy Surface Mapping

The presence of the flexible propoxy group in this compound gives rise to multiple possible spatial arrangements, or conformations. Understanding the conformational landscape and mapping the potential energy surface (PES) are crucial for determining the most stable conformers and the energy barriers between them.

Computational studies on the analogous 2,6-difluorobenzaldehyde have shown the existence of two planar conformers: the O-cis and O-trans rotamers, which differ in the orientation of the aldehyde group relative to the adjacent fluorine atom. researchgate.net DFT calculations have revealed that the O-trans conformer is the more stable of the two in the ground state. researchgate.net For this compound, the conformational analysis would be more complex due to the additional rotational freedom of the propoxy group. A thorough exploration of the potential energy surface would involve systematically rotating the dihedral angles associated with the C-O and C-C bonds of the propoxy chain to identify all low-energy minima.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method, has become a standard practice in structural chemistry. taylorfrancis.com By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be derived and correlated with experimental values. This approach can help in the assignment of complex NMR spectra and in distinguishing between different isomers or conformers.

Similarly, the vibrational frequencies of this compound can be calculated using DFT methods. These calculations provide a theoretical infrared (IR) and Raman spectrum, where each vibrational mode is associated with a specific frequency and intensity. Comparing the calculated vibrational frequencies with experimental data allows for a detailed assignment of the observed spectral bands to specific molecular motions. For 2,6-difluorobenzaldehyde, a good agreement between the calculated and experimental vibrational frequencies has been reported, validating the computational approach. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for a Substituted Benzaldehyde Analog

This table presents a selection of calculated vibrational frequencies for a related substituted benzaldehyde, illustrating the type of data obtained from DFT calculations. The actual values for this compound would require a specific computational study.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |

| C=O stretch | Aldehyde | ~1700 |

| C-H stretch (aromatic) | Aromatic Ring | ~3050 - 3100 |

| C-F stretch | Fluoro Group | ~1200 - 1300 |

| C-O stretch | Propoxy Group | ~1050 - 1150 |

Mechanistic Insights into Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can provide deep insights into the reactivity of this compound and the mechanisms of its chemical reactions. By mapping the potential energy surface for a given reaction, it is possible to identify transition states, intermediates, and the associated activation energies. This information is crucial for understanding reaction kinetics and predicting the feasibility of different reaction pathways. For instance, computational studies can be used to model the nucleophilic or electrophilic attack on the aldehyde group or the aromatic ring, providing a detailed picture of the electronic rearrangements that occur during a chemical transformation.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO) Analysis for Reactivity Prediction

The reactivity of a molecule is intimately linked to its electronic properties. The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis are two powerful computational tools used to predict the reactive sites of a molecule.

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential (red), making it susceptible to electrophilic attack. Conversely, the hydrogen atom of the aldehyde group and regions near the fluorine atoms may exhibit positive potential (blue), indicating sites for nucleophilic attack. bhu.ac.in

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bhu.ac.in The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the oxygen atoms, while the LUMO is expected to be centered on the electron-withdrawing aldehyde group and the difluorinated part of the ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Role of 2,6 Difluoro 3 Propoxybenzaldehyde As a Synthetic Intermediate and Its Advanced Chemical Applications

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

2,6-Difluoro-3-propoxybenzaldehyde is a versatile synthetic intermediate, valued for its unique substitution pattern which combines the reactivity of an aldehyde with the electronic effects of two fluorine atoms and a propoxy group on an aromatic ring. This combination makes it a crucial starting material for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science. The aldehyde group serves as a reactive handle for a wide array of chemical transformations, while the difluoro and propoxy substituents modulate the reactivity and impart specific properties to the final products.

Precursor to Difluorobenzoic Acid Derivatives and Related Scaffolds

One of the primary applications of this compound is its role as a precursor to 2,6-difluoro-3-propoxybenzoic acid and its derivatives. The aldehyde functional group can be readily oxidized to a carboxylic acid, a fundamental transformation in organic synthesis. This resulting benzoic acid scaffold is a key component in the synthesis of various biologically active compounds.

For instance, 2,6-difluorobenzoic acid moieties are found in a number of pharmaceuticals and agrochemicals. researchgate.netnih.gov These compounds often exhibit enhanced metabolic stability and binding affinity due to the presence of the fluorine atoms. The propoxy group can further influence the molecule's lipophilicity and pharmacokinetic profile. The general transformation is outlined below:

Table 1: Oxidation of this compound

| Reactant | Product | Reagents & Conditions |

| This compound | 2,6-Difluoro-3-propoxybenzoic acid | Common oxidizing agents (e.g., KMnO₄, CrO₃, Ag₂O) under appropriate reaction conditions. |

The resulting 2,6-difluoro-3-propoxybenzoic acid can then be converted into a variety of derivatives, such as esters, amides, and acid chlorides, which are themselves versatile intermediates for further synthetic elaborations. For example, amide bond formation with various amines can lead to a diverse library of compounds for biological screening. A notable example involves the synthesis of a potential PET agent for imaging B-Raf(V600E) in cancers, which utilized 2,6-difluorobenzoic acid as a starting material for a multi-step synthesis. nih.gov

Scaffold for the Construction of Diverse Heterocyclic Systems

The aldehyde functionality of this compound provides a gateway for the synthesis of a wide range of heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals and functional materials. The presence of the difluoro and propoxy groups on the benzaldehyde (B42025) can influence the course of cyclization reactions and the properties of the resulting heterocyclic systems.

Common reactions involving the aldehyde group for heterocycle formation include:

Condensation reactions: With compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) to form substituted alkenes, which can then undergo further cyclization.

Multicomponent reactions: Such as the Biginelli or Hantzsch reactions, to afford complex heterocyclic structures in a single step.

Wittig-type reactions: To introduce carbon-carbon double bonds, which can then be functionalized or incorporated into larger ring systems.

While specific examples detailing the use of this compound in these reactions are not extensively documented in publicly available literature, the reactivity of substituted benzaldehydes is a well-established principle in organic synthesis. The electronic nature of the difluorinated and propoxylated ring would be expected to influence the electrophilicity of the aldehyde carbon, thereby affecting reaction rates and yields.

Strategic Introduction of Fluoro and Propoxy Functionalities into Target Molecules

The use of this compound as a starting material is a strategic choice for introducing the 2,6-difluoro-3-propoxy-phenyl moiety into a target molecule. This is particularly important in drug discovery and development, where the incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The propoxy group can also play a crucial role in modulating the molecule's physical and biological properties.

Applications in Advanced Materials Science and Engineering (e.g., as a Monomer or for Non-linear Optical Materials)

The unique electronic and structural features of this compound make it an interesting candidate for applications in materials science. While specific studies on this exact compound are limited, related difluorobenzaldehyde derivatives have been explored for their potential in creating advanced materials.

For example, difluoro-substituted benzaldehydes can be used in the synthesis of polymers with desirable properties such as high thermal stability and specific optical or electronic characteristics. One study detailed the synthesis of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates via the Knoevenagel condensation of ring-disubstituted benzaldehydes. chemrxiv.org These resulting monomers were then copolymerized with styrene. chemrxiv.org This suggests a potential pathway for incorporating the 2,6-difluoro-3-propoxy-phenyl moiety into polymer backbones.

The incorporation of fluorine atoms and a conjugated system, which can be derived from the benzaldehyde, are features often associated with materials exhibiting non-linear optical (NLO) properties. NLO materials are crucial for applications in telecommunications, optical computing, and photonics. The specific substitution pattern of this compound could potentially contribute to a high second-order NLO response, although experimental verification is needed.

Development of Novel Synthetic Methodologies Employing this compound as a Core Unit

The development of novel synthetic methodologies often relies on the availability of unique and functionalized building blocks. This compound, with its distinct pattern of substituents, can serve as a testbed or core unit for the development of new chemical reactions and transformations.

For instance, the presence of two ortho-fluorine atoms to the aldehyde group can influence its reactivity in novel ways, potentially enabling selective transformations that are not possible with less substituted benzaldehydes. Research in this area could focus on:

C-H activation: The fluorine atoms may direct transition-metal-catalyzed C-H activation reactions to specific positions on the aromatic ring, allowing for the introduction of new functional groups.

Asymmetric catalysis: The development of new catalysts for the asymmetric addition of nucleophiles to the aldehyde, where the fluorine and propoxy groups could play a role in stereocontrol.

Photoredox catalysis: Investigating novel photochemical reactions involving the aldehyde and the electronically modified aromatic ring.

While current literature does not highlight specific methodologies developed around this compound, its availability from chemical suppliers suggests its utility in ongoing research and development efforts. chiralen.comvwr.comaksci.com

Contributions to Sustainable Chemical Processes and Atom Economy Principles

The use of highly functionalized building blocks like this compound can contribute to more sustainable chemical processes. By starting a synthesis with a molecule that already contains several of the desired functional groups, the number of synthetic steps can be reduced. This leads to a decrease in the consumption of reagents and solvents, and a reduction in the generation of chemical waste.

Furthermore, the development of catalytic methods that utilize this building block would further enhance the sustainability of the synthesis. Catalytic reactions, by their nature, use small amounts of a catalyst to transform large amounts of substrate, thereby reducing waste and energy consumption compared to stoichiometric reactions. The strategic use of this compound in complex molecule synthesis is therefore an embodiment of efficient and more environmentally conscious chemistry.

Advanced Analytical Methodologies for the Quantitative Assessment and Purity Profiling of 2,6 Difluoro 3 Propoxybenzaldehyde

Chromatographic Separation Techniques for Analysis and Purification

Chromatographic techniques are fundamental in the analytical workflow of 2,6-Difluoro-3-propoxybenzaldehyde, enabling the separation of the main component from impurities, isomers, and starting materials. The choice of a specific chromatographic method is dictated by the physicochemical properties of the analyte and the analytical objective, whether it be routine purity assessment or preparative purification.

Gas Chromatography (GC) and High-Speed Low Thermal Mass GC (LTM GC) for Volatile Species and Isomer Separation

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For halogenated benzaldehydes, the choice of stationary phase is critical for achieving optimal separation, particularly for resolving positional isomers which may have very similar boiling points. nih.gov

A typical GC method for analyzing benzaldehyde (B42025) derivatives would employ a polar capillary column, such as one coated with polyethylene (B3416737) glycol (PEG) or a modified polysiloxane. rsc.org The polarity of the stationary phase interacts with the polar aldehyde and ether functionalities of the molecule, as well as the fluorinated ring, providing a mechanism for separation. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range for organic compounds. rsc.org

Table 1: Illustrative GC Parameters for the Analysis of Fluorinated Benzaldehyde Derivatives

| Parameter | Value |

| Column | Polar capillary column (e.g., HP-20, 100% PEG) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 150 °C, ramp at 10 °C/min to 220 °C, hold for 1 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 220 °C |

| Carrier Gas | Helium or Nitrogen |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

High-speed Low Thermal Mass GC (LTM GC) represents a significant advancement in gas chromatography, offering much faster analysis times without compromising resolution. wur.nl LTM GC utilizes columns with very low thermal mass, allowing for rapid heating and cooling rates (e.g., up to 250 °C/min). wur.nl This capability is particularly advantageous for high-throughput screening and for the analysis of complex mixtures where a rapid separation of isomers is required. The enhanced peak capacity of LTM-GC can be beneficial in resolving this compound from closely related impurities, such as other bromo-fluorobenzaldehyde regioisomers. nih.govwur.nl

High-Performance Liquid Chromatography (HPLC) for Non-Volatile and Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of separation. helixchrom.com In RP-HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). helixchrom.comnih.gov

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The retention of substituted benzaldehydes in RP-HPLC is influenced by their hydrophobicity, which is in turn affected by the nature and position of the substituents on the aromatic ring. southampton.ac.uk The presence of the propoxy group in this compound will significantly increase its retention time compared to less hydrophobic analogues. A UV detector is typically employed for detection, as the aromatic ring provides strong chromophores. nih.gov

Table 2: Representative RP-HPLC Conditions for Aromatic Aldehyde Analysis

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 254 nm or wavelength of maximum absorbance |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These conditions are general and would need to be optimized for the specific compound and its impurity profile.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines the advantages of both gas and liquid chromatography. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net SFC is particularly well-suited for the separation of chiral compounds and complex mixtures of isomers that are challenging to resolve by HPLC or GC. researchgate.netselvita.com The technique offers high efficiency, fast analysis times, and is considered a "green" technology due to the reduced use of organic solvents. chromatographyonline.com

For the analysis of this compound, SFC could be particularly advantageous for separating it from its positional isomers. The selectivity in SFC can be finely tuned by adjusting parameters such as pressure, temperature, and the composition of the mobile phase (by adding a co-solvent or modifier). researchgate.net Chiral stationary phases can also be employed in SFC to resolve enantiomers if the molecule possesses a chiral center. chromatographyonline.comnih.gov

Hyphenated Techniques for Comprehensive Identification and Quantification

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for the unambiguous identification and precise quantification of analytes in complex matrices.

GC-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis

GC-Mass Spectrometry (GC-MS) combines the high separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized, and the resulting mass-to-charge ratios of the fragments are measured. The fragmentation pattern, or mass spectrum, is a unique fingerprint of a molecule and can be used for its identification by comparison with spectral libraries. nih.gov For this compound, GC-MS would not only confirm its identity but also help in the structural elucidation of any co-eluting impurities. The fragmentation of fluorinated derivatives often yields characteristic ions that aid in their identification. researchgate.net Derivatization with agents like pentafluorobenzyl hydroxylamine (B1172632) (PFBHA) can be employed to enhance sensitivity and produce characteristic fragmentation patterns for aldehydes. researchgate.netresearchgate.net

Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound

| Technique | Advantages | Considerations |

| GC-MS | High resolution for volatile isomers, definitive identification through fragmentation patterns, extensive spectral libraries available. | Requires thermal stability of the analyte, potential for on-column degradation. |

| LC-MS | Applicable to a wide range of compounds, including non-volatile and thermally labile ones; soft ionization techniques minimize fragmentation. | Ionization efficiency can be compound-dependent, potential for matrix effects. |

Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Resolution of Complex Mixtures

Comprehensive two-dimensional gas chromatography (GCxGC) is a state-of-the-art analytical technique that provides a significant increase in separation power compared to conventional one-dimensional GC. chemistry-matters.comnih.gov In GCxGC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a shorter, faster column with a different stationary phase. nih.gov This results in a two-dimensional chromatogram with highly resolved peaks, which is particularly beneficial for the analysis of complex mixtures containing numerous components and isomers. chemistry-matters.com

For the purity profiling of this compound, GCxGC could be instrumental in separating it from a multitude of structurally similar impurities that might be present in the crude product. The enhanced resolution allows for the detection and quantification of trace-level impurities that would otherwise be co-eluted and remain undetected in a 1D-GC analysis. gcms.cz The structured nature of GCxGC chromatograms, where chemically similar compounds elute in specific regions, can also aid in the tentative identification of unknown impurities. When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides both high-resolution separation and high-resolution mass spectral data, enabling confident identification of a vast number of compounds in a single run. gcms.cz

Derivatization Strategies for Improved Analytical Detection and Compound Stability

The analytical detection of aldehydes like this compound can often be enhanced through derivatization, a process that modifies the analyte to improve its chromatographic behavior and/or detector response. rsc.orglibretexts.org Derivatization is particularly useful for compounds that have low volatility, poor thermal stability, or lack a strong chromophore for UV-Vis detection. rsc.orglibretexts.org

Several reagents are commonly employed for the derivatization of aldehydes. One widely used method involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable 2,4-dinitrophenylhydrazone derivative. rsc.orgresearchgate.net These derivatives are highly colored and can be readily detected by UV-Vis spectrophotometry or liquid chromatography with UV detection (LC-UV). rsc.orgresearchgate.net Another effective derivatizing agent is N-acetylhydrazine acridone (B373769) (AHAD), which reacts with benzaldehydes to form highly fluorescent hydrazones. rsc.orgresearchgate.net This method, often coupled with high-performance liquid chromatography (HPLC) and fluorescence detection, offers excellent sensitivity. rsc.orgresearchgate.net The optimal conditions for the derivatization of benzaldehyde with AHAD have been found to be 40 °C for 30 minutes in the presence of a trichloroacetic acid catalyst. rsc.org

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is another valuable reagent that reacts with aldehydes to form oxime derivatives. sigmaaldrich.com These derivatives are amenable to gas chromatography (GC) analysis and offer good thermal stability, avoiding the decomposition issues sometimes seen with other methods. sigmaaldrich.com For aldehydes, derivatization can also be achieved using reagents like D-cysteine, which forms thiazolidine-4-carboxylic acid derivatives suitable for LC-tandem mass spectrometry (LC-MS/MS) analysis. researchgate.net

The stability of the resulting derivative is a crucial factor. For instance, AHAD-benzaldehyde derivatives have been shown to be stable for at least 24 hours when stored at 4°C. rsc.org Similarly, derivatization with dansyl chloride is known to produce stable products with good reproducibility. rsc.org The choice of derivatization strategy depends on the specific analytical technique being employed and the desired sensitivity.

Table 1: Common Derivatization Reagents for Aldehyde Analysis

| Derivatizing Reagent | Derivative Formed | Analytical Technique(s) | Advantages |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | LC-UV, HPLC | Good for simultaneous analysis of different aldehydes and ketones. researchgate.net |

| N-acetylhydrazine acridone (AHAD) | Hydrazone | HPLC-Fluorescence | High sensitivity. rsc.org |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | GC-MS | Quantitative reaction, stable derivatives. sigmaaldrich.com |

| D-cysteine | Thiazolidine-4-carboxylic acid | LC-MS/MS | Simple derivatization method. researchgate.net |

| Dansyl chloride (DNS-Cl) | Dansyl-hydrazone | HPLC | Efficient and produces stable products. rsc.org |

Rigorous Validation of Analytical Methods for Accuracy, Precision, Linearity, and Sensitivity

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose and consistently produces reliable results. researchgate.net The key parameters evaluated during method validation include accuracy, precision, linearity, and sensitivity (including the limit of detection and limit of quantitation). researchgate.netelementlabsolutions.comgmpinsiders.com

Accuracy refers to the closeness of the measured value to the true or accepted reference value. elementlabsolutions.com It is typically assessed by analyzing a sample with a known concentration of the analyte (a certified reference material) or by performing recovery studies on a sample spiked with a known amount of the analyte. europa.eu According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu

Precision expresses the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually evaluated at three levels: repeatability (precision under the same operating conditions over a short interval of time), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations). researchgate.net